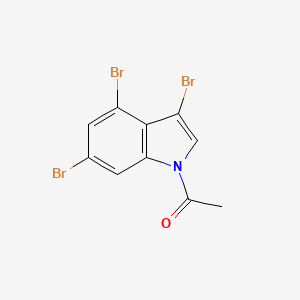
1-(3,4,6-Tribromo-1H-indol-1-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4,6-Tribromo-1H-indol-1-yl)ethan-1-one is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4,6-Tribromo-1H-indol-1-yl)ethan-1-one typically involves the bromination of an indole precursor followed by acetylation. The process can be summarized as follows:
Bromination: The indole precursor is treated with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, to introduce bromine atoms at the 3, 4, and 6 positions of the indole ring.
Acetylation: The tribromoindole intermediate is then reacted with acetic anhydride or acetyl chloride in the presence of a base, such as pyridine, to form the final product, this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3,4,6-Tribromo-1H-indol-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed:
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted indole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-(3,4,6-Tribromo-1H-indol-1-yl)ethan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug discovery and development.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments .
Wirkmechanismus
The mechanism of action of 1-(3,4,6-Tribromo-1H-indol-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and indole ring structure allow it to bind to various enzymes and receptors, modulating their activity. This can lead to the inhibition or activation of specific biochemical pathways, resulting in its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
1-(1H-indol-3-yl)ethan-1-one: A related compound with a similar indole structure but without bromine atoms.
1-(1-methyl-1H-indol-3-yl)ethan-1-one: Another similar compound with a methyl group instead of bromine atoms.
Uniqueness: 1-(3,4,6-Tribromo-1H-indol-1-yl)ethan-1-one is unique due to the presence of three bromine atoms, which significantly alter its chemical reactivity and biological activity compared to its non-brominated counterparts. This makes it a valuable compound for specific applications where brominated derivatives are required .
Eigenschaften
CAS-Nummer |
112290-75-2 |
|---|---|
Molekularformel |
C10H6Br3NO |
Molekulargewicht |
395.87 g/mol |
IUPAC-Name |
1-(3,4,6-tribromoindol-1-yl)ethanone |
InChI |
InChI=1S/C10H6Br3NO/c1-5(15)14-4-8(13)10-7(12)2-6(11)3-9(10)14/h2-4H,1H3 |
InChI-Schlüssel |
GWOQSHVUUQTPDA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1C=C(C2=C1C=C(C=C2Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


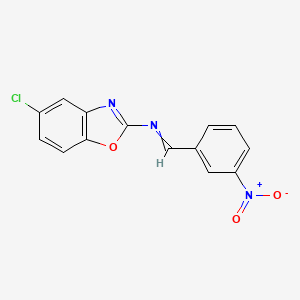
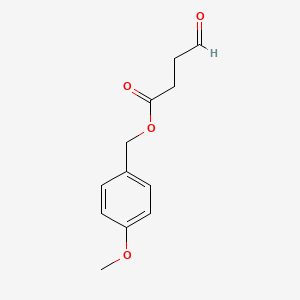
![1-Decyl-4-[(4-methoxyphenyl)ethynyl]benzene](/img/structure/B14313022.png)
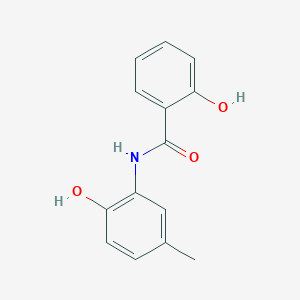

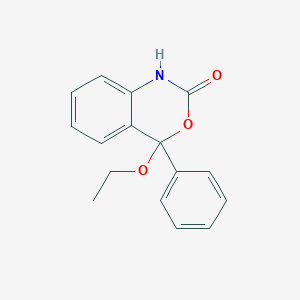
![1-[4-Oxo-4-(2,4,6-trimethoxyphenyl)butyl]piperidine-3-carboxylic acid](/img/structure/B14313048.png)
![5-Methoxy-4-methyl-2H-[1]benzofuro[3,2-g][1]benzopyran-2-one](/img/structure/B14313061.png)

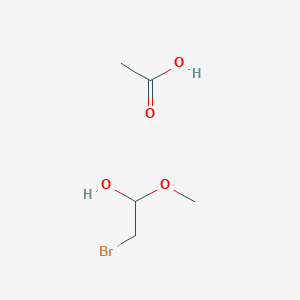
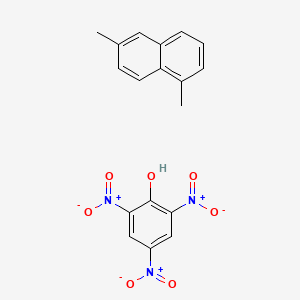

![N-{7-[(4-Propylphenyl)methylidene]bicyclo[2.2.1]hept-5-en-2-ylidene}hydroxylamine](/img/structure/B14313104.png)
![4-({[1-(Acetyloxy)ethoxy]carbonyl}amino)benzene-1-sulfonic acid](/img/structure/B14313105.png)
